molecular formula C15H11FO5 B6406053 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261892-69-6

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No.: B6406053
CAS No.: 1261892-69-6
M. Wt: 290.24 g/mol
InChI Key: DWYGGKWYEYKPFC-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid (3-FMCB) is a fluorinated carboxylic acid commonly used in scientific research. It is a versatile compound with a wide variety of applications in both organic and inorganic chemistry. Due to its unique properties, 3-FMCB is used in a variety of laboratory experiments and has been studied extensively in recent years.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including β-lactams, β-lactones, and β-amino acids. It has also been used as a catalyst in the synthesis of a variety of organic compounds. 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% has also been used in the synthesis of a variety of metal complexes, including those of palladium and ruthenium.

Mechanism of Action

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% acts as a catalyst in the synthesis of organic compounds by forming a complex with the reactants. The complex formed is more reactive than the reactants and leads to a faster reaction.
Biochemical and Physiological Effects
3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO). In addition, 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). These effects have been studied extensively in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of organic and inorganic reactions. It can also be used as a catalyst in the synthesis of a variety of compounds. However, there are a number of limitations to the use of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. It is a strong acid and can cause corrosion of glassware and other equipment. In addition, it can cause irritation to the skin and eyes.

Future Directions

The use of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% in scientific research has been studied extensively in recent years. However, there are still many potential future directions for research involving this compound. One potential direction is to study the effects of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% on other enzymes and systems in the body. In addition, further research could be done on the potential use of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% as a drug or therapeutic agent. Finally, further research could be done on the potential use of 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% in the synthesis of novel compounds.

Synthesis Methods

3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% is typically synthesized through a two-step process. The first step involves the reaction of 3-fluoro-2-methoxy-benzaldehyde with sodium cyanide in dimethylformamide (DMF) to form 3-fluoro-2-methoxy-benzoyl cyanide. The second step involves the reaction of 3-fluoro-2-methoxy-benzoyl cyanide with sodium hydroxide to form 3-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95%.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-11(3-2-4-12(13)15(19)20)8-5-9(14(17)18)7-10(16)6-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGGKWYEYKPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690904
Record name 5'-Fluoro-2-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-69-6
Record name 5'-Fluoro-2-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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